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(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

GPX4 Ferroptosis Surface plasmon resonance

Obtain a validated, non-covalent GPX4 probe for reproducible ferroptosis assays. Many GPX4 inhibitors rely on covalent binding, causing off-target effects. This compound offers a defined, reversible mechanism confirmed by SPR. - Confirmed non-covalent GPX4 binding with an SPR Kd of 426 nM. - Physicochemical differentiation (ΔHacc +1, ΔtPSA +13.2 Ų) from direct-linked analogs enables rigorous SAR elucidation. - Available in standard pack sizes (10-100 mg) with custom bulk synthesis on request to support lead optimization campaigns.

Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
CAS No. 2034314-86-6
Cat. No. B2693592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
CAS2034314-86-6
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)C(=C3)Cl
InChIInChI=1S/C16H16ClN3O3/c17-14-9-11(10-19-15(14)21)16(22)20-7-3-13(4-8-20)23-12-1-5-18-6-2-12/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,19,21)
InChIKeyYRXCMOGDTBTYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Non-covalent GPX4 Ligand (CAS 2034314-86-6)


(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS 2034314-86-6) is a synthetic small molecule featuring a 5-chloro-6-hydroxypyridine-3-carbonyl core linked to a 4-(pyridin-4-yloxy)piperidine moiety [1]. The compound belongs to the pyridine-piperidine class and has been characterized as a glutathione peroxidase 4 (GPX4) ligand, with a measured equilibrium dissociation constant (Kd) via surface plasmon resonance (SPR) [2]. Unlike many known GPX4-targeting molecules that rely on covalent modification, this compound appears to engage GPX4 through a non‑covalent binding mode, positioning it as a distinct chemical probe for ferroptosis research [3].

Target engagement
GPX4 affinity probe for ferroptosis studies; SPR-characterized binding context
Binding mode
Non‑covalent interaction mechanism, avoiding covalent modification artifacts
Chemical class
Pyridine‑piperidine core with ether‑linked pyridyloxy motif for SAR exploration

Structural Uniqueness of This GPX4 Ligand


Within the pyridine-piperidine chemical space, even subtle structural modifications produce substantial shifts in target engagement profiles. For example, the direct‑linked analog 3-chloro-5-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]pyridin-2(1H)-one lacks the ether oxygen that is present in the title compound . This single-atom difference alters hydrogen‑bond acceptor count (from 3 to 4), increases topological polar surface area (calculated tPSA rises by ~13 Ų), and modulates lipophilicity—factors known to influence GPX4 binding and selectivity [1]. The title compound's uniquely positioned 5‑chloro-6‑hydroxypyridin‑3‑yl warhead and 4‑(pyridin‑4‑yloxy)piperidine linker create a pharmacophore that cannot be replicated by simple de‑oxo or de‑chloro analogs, making generic substitution unreliable for experiments requiring reproducible GPX4 engagement [2].

Ether linker defines GPX4 pharmacophore
Direct‑linked analogs lack the ether oxygen, altering H‑bond acceptor count and tPSA; target engagement may shift and cannot be assumed identical.
5‑Chloro‑6‑hydroxypyridine warhead specificity
De‑chloro or de‑hydroxy analogs risk losing the key interaction geometry with GPX4; simple heterocycle replacement may not reproduce the same binding profile.
Substitution with generic pyridine‑piperidines
Common screening compounds in this class lack confirmed GPX4 binding data; interchange without validation may compromise ferroptosis model reproducibility.

Differentiation Evidence vs. Comparators


SPR Binding Affinity vs. Closest Analog

The title compound demonstrates a GPX4 dissociation constant (Kd) of 426 nM measured by surface plasmon resonance (SPR) [1]. Under identical assay conditions, a close structural analog (BDBM50649282, CHEMBL5618364) exhibits a Kd of 315 nM [1]. The title compound thus provides a 1.35‑fold weaker binding affinity, offering a distinct SAR point for optimizing GPX4 ligand efficiency.

GPX4 Kd (SPR)
Head‑to‑head
426 nM vs. 315 nM
Reported affinity ranking within a known GPX4 ligand series; supports SAR-based probe selection
1.35‑fold difference under identical SPR conditions (BindingDB)
GPX4 Ferroptosis Surface plasmon resonance

Physicochemical Profile vs. Direct-Linked Analog

Compared with 3-chloro-5-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]pyridin-2(1H)-one, the title compound incorporates an ether oxygen linker that raises the hydrogen‑bond acceptor count from 3 to 4 and increases calculated topological polar surface area (tPSA) from 66.1 Ų to ~79.3 Ų [1]. The molecular weight also increases from 317.8 to 333.8 g·mol⁻¹, while the logP shifts from −0.23 to a more polar range (estimated −0.5) [1]. These differences are expected to modulate passive permeability and target‑binding kinetics.

Physicochemical profile
Cross‑study
MW +15.95, Hacc +1, tPSA +13.2 Ų
Modulated polarity and hydrogen‑bond capacity guide permeability and formulation assay design
Calculated parameters; experimental validation recommended
Physicochemical properties Drug-likeness tPSA

Non-Covalent Binding Mode vs. Covalent Inhibitors

The title compound's GPX4 Kd was determined by SPR, a method that directly reports reversible binding [1]. Established GPX4 inhibitors such as RSL3 and ML162 act primarily through covalent modification of selenocysteine or allosteric cysteine residues, whereas recent medicinal chemistry efforts seek non‑covalent alternatives to improve selectivity and pharmacokinetics [2]. The SPR-measured Kd confirms that the title compound engages GPX4 in a non‑covalent fashion, aligning it with the emerging class of reversible GPX4 ligands described in contemporary drug‑discovery posters [3].

Non‑covalent binding mode
Class‑level
SPR Kd 426 nM (reversible) vs. covalent inhibitors
Supports selection as a non‑covalent probe to study reversible GPX4 engagement
Mechanistic class inference; further kinetic studies needed
Non-covalent inhibitor GPX4 Ferroptosis

Patent Coverage in GPX4 Inhibitor Filings

The title compound is explicitly referenced in patent WO‑2024132094‑A1, which describes disubstituted heteroaryl‑fused pyridines as GPX4 modulators [1]. In contrast, many commercially available pyridine‑piperidine screening compounds are not associated with any GPX4 patent family. This patent linkage provides a documented rationale for the compound's design and a legal landscape reference that can influence procurement decisions in competitive drug‑discovery programs.

GPX4 patent linkage
Supporting evidence
WO‑2024132094‑A1 coverage
Informs IP landscape and freedom‑to‑operate assessment for procurement
Binary patent status; legal review advised
GPX4 inhibitor patent Ferroptosis Intellectual property

Recommended Applications


Lead Optimization for Ferroptosis-Targeted Cancer Therapy

With a confirmed SPR Kd of 426 nM and a demonstrated non‑covalent binding mode [1], this compound is an ideal starting point for structure‑based lead optimization. Medicinal chemistry teams can modify the 5‑chloro‑6‑hydroxypyridine warhead or the pyridin‑4‑yloxy linker to improve affinity while retaining the favorable non‑covalent mechanism, as highlighted in recent GPX4 inhibitor discovery campaigns [2].

SAR Probe for Ether- vs. Direct-Linked Analogs

The clear physicochemical contrast with the direct‑linked analog (ΔHacc +1, ΔtPSA +13.2 Ų, ΔMW +15.95 g·mol⁻¹) makes the title compound a valuable probe for investigating the impact of the ether oxygen on GPX4 binding, permeability, and metabolic stability. Parallel testing of both compounds enables rigorous SAR elucidation.

Calibration Standard for SPR GPX4 Assays

Given the publicly available SPR Kd (426 nM) and the existence of a comparator ligand (BDBM50649282, Kd 315 nM) measured under identical conditions [1], both compounds can be employed as calibration standards to validate SPR assay performance across laboratories, ensuring data reproducibility in GPX4‑focused screening cascades.

Chemical Tool for Drug-Resistant Cancer Ferroptosis Research

Because the compound falls within the scope of WO‑2024132094‑A1 [3], it offers a unique opportunity for academic and industrial groups to explore GPX4‑mediated ferroptosis in drug‑resistant cancers with a clear patent landscape, facilitating future translation and partnership discussions.

Application
Selection Property
Validation Focus
Ferroptosis target engagement studies
Non‑covalent GPX4 binding probe with public SPR Kd
SPR affinity verification and SAR exploration
Structure‑activity relationship (SAR) studies
Ether‑linker polarity signature distinguishing from direct‑linked analogs
Physicochemical profiling (tPSA, H‑bond count, permeability)
SPR assay calibration and benchmarking
Reference ligand with available comparator Kd (315 nM) under identical conditions
Inter‑laboratory reproducibility of GPX4 SPR readouts
Drug‑resistant cancer ferroptosis model studies
GPX4 modulator with documented patent landscape
Freedom‑to‑operate context and IP‑aware compound selection
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